Morpholine-4-carbohydrazidehydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is morpholine-4-carbohydrazide hydrochloride . This nomenclature reflects its core structure: a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted at the 4-position with a carbohydrazide group (-CONHNH₂), which is protonated as a hydrochloride salt. The parent compound, morpholine-4-carbohydrazide (CID 2777679), becomes ionic upon reaction with hydrochloric acid, forming the hydrochloride derivative.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₅H₁₂ClN₃O₂ , derived from the combination of the parent carbohydrazide (C₅H₁₁N₃O₂) and hydrochloric acid (HCl). The molecular weight, calculated using atomic masses from the periodic table, is 181.62 g/mol . This value aligns with experimental data obtained via mass spectrometry and is consistent with the compound’s monoisotopic mass of 181.062 Da.
Table 1: Molecular Formula and Weight Breakdown
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Carbon (5 × C) | 60.05 |
| Hydrogen (12 × H) | 12.12 |
| Chlorine (1 × Cl) | 35.45 |
| Nitrogen (3 × N) | 42.04 |
| Oxygen (2 × O) | 32.00 |
| Total | 181.62 |
Crystallographic Data and Conformational Isomerism
While direct single-crystal X-ray diffraction data for this compound are limited, insights can be extrapolated from related morpholine derivatives. For instance, studies on 4-morpholine-carboxamidine (C₅H₁₁N₃O) reveal that the morpholine ring adopts a chair conformation in the solid state, with the substituent at the 4-position occupying an equatorial position to minimize steric strain. This conformation is stabilized by intramolecular hydrogen bonds between the hydrazide group and the morpholine oxygen.
In the hydrochloride salt, the protonation of the hydrazide nitrogen likely induces slight distortions in the ring geometry. Comparative analyses of N-methylmorpholine derivatives suggest that quaternization of the nitrogen atom increases the preference for axial substituents due to steric and electronic effects. For this compound, this could manifest as a twist-boat conformation in certain solvent environments, though further crystallographic validation is required.
Hydrogen Bonding Patterns and Intermolecular Interactions
Hydrogen bonding plays a pivotal role in stabilizing the crystal lattice of this compound. Infrared (IR) spectroscopy data (KBr wafer) reveal characteristic absorption bands at 1660 cm⁻¹ and 3300–3500 cm⁻¹ , corresponding to the stretching vibrations of the carbonyl (C=O) and N-H groups, respectively. These groups participate in N-H⋯O and N-H⋯Cl hydrogen bonds, forming a three-dimensional network in the solid state.
Key Hydrogen Bonding Interactions:
- Hydrazide N-H donors interact with chloride ions (N-H⋯Cl⁻), with bond lengths approximating 2.1–2.3 Å.
- Morpholine oxygen acts as an acceptor for N-H bonds from adjacent molecules (N-H⋯O), creating chains along the crystallographic axis.
Table 2: Spectral Signatures of Hydrogen Bonding
| Spectral Technique | Observed Peaks | Assignment |
|---|---|---|
| FTIR (KBr) | 1660 cm⁻¹ | C=O stretching |
| FTIR (KBr) | 3300–3500 cm⁻¹ | N-H stretching |
| ¹H NMR (D₂O) | δ 3.70–4.10 (m, 4H) | Morpholine ring protons |
These interactions are critical for understanding the compound’s solubility and reactivity. For example, the strong N-H⋯Cl⁻ bonds contribute to its high solubility in polar solvents like water and methanol.
Properties
Molecular Formula |
C5H12ClN3O2 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
morpholine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-7-5(9)8-1-3-10-4-2-8;/h1-4,6H2,(H,7,9);1H |
InChI Key |
GQYZNNYLKWRYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-4-carbohydrazidehydrochloride can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process typically involves the following steps:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization to form morpholine derivatives.
Reduction: The cyclized products are then reduced to yield the final compound.
Industrial Production Methods
Industrial production of morpholine and its derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-carbohydrazidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups attached to the morpholine ring .
Scientific Research Applications
Morpholine-4-carbohydrazidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of morpholine-4-carbohydrazidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, morpholine derivatives have been shown to inhibit fungal enzymes, disrupting fungal sterol synthesis and leading to the accumulation of toxic intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Morpholine-4-carbohydrazide hydrochloride with structurally related morpholine derivatives, highlighting key differences in molecular features, properties, and applications:
*Inferred properties based on structural analogs.
Pharmacological and Industrial Relevance
- Morpholine-4-carbothioamide (): Demonstrated antimicrobial activity against Gram-positive bacteria due to sulfur’s electron-withdrawing effects.
- Morpholine-4-carbonyl chloride (): Used industrially to synthesize peptide analogs and polymers.
- Morpholine hydrochloride (): A common catalyst in organic synthesis and a precursor for antipsychotic drugs like Molindone .
Research Findings and Data Gaps
- Anticancer Agents : Hydrazones derived from carbohydrazides exhibit apoptosis-inducing activity .
- Coordination Chemistry : Hydrazide groups form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis .
Further research is needed to elucidate the target compound’s pharmacokinetics, toxicity, and synthetic scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
